![molecular formula C28H34BrNO2 B12363633 3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide](/img/structure/B12363633.png)
3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyluteolin, also known as Compound 17, is a flavonoid compound with the chemical formula C15H10O7. It is a pentahydroxyflavone, meaning it has five hydroxyl groups attached to its flavone structure. This compound is known for its inhibitory effect on aldose reductase, an enzyme involved in the conversion of glucose to sorbitol .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Hydroxyluteolin can be synthesized through various methods. One common approach involves the biotransformation of luteolin glycosides in hydrophilic organic solvents using Bacillus cereus A46 cells. This method shows high activity and stability in 5–20% (v/v) dimethyl sulfoxide (DMSO) with 90–98% conversion rates of luteolin glycosides .
Industrial Production Methods
Industrial production of 6-Hydroxyluteolin typically involves the extraction and purification from natural sources such as plants. Countercurrent chromatography (CCC) is employed as part of a multi-step process to isolate 6-Hydroxyluteolin from plant extracts. This method is effective in obtaining high-purity compounds for further use .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyluteolin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to participate in radical scavenging reactions, where it acts as an antioxidant by neutralizing free radicals .
Common Reagents and Conditions
Common reagents used in reactions involving 6-Hydroxyluteolin include DMSO, PEG300, and Tween 80. These reagents are often used in combination to prepare stock solutions and in vivo formulations for experimental purposes .
Major Products Formed
The major products formed from reactions involving 6-Hydroxyluteolin include various glycosides and derivatives. For example, 6-Hydroxyluteolin-7-O-β-glucoside is a significant antioxidant compound isolated from plant extracts .
Scientific Research Applications
Pharmacokinetic Profile
The pharmacokinetics of this compound have been explored through various studies. When administered subcutaneously in mice, it exhibited a half-life (T1/2) of approximately 3.4 hours and a bioavailability of about 65% when injected at a dose of 14.7 mg/kg . These parameters indicate that the compound is well absorbed and has a moderate duration of action, making it a suitable candidate for further development in clinical settings.
Breast Cancer Treatment
The inhibition of 17β-HSD1 is particularly promising for breast cancer therapy. By reducing the levels of E2, this compound may help slow or halt the progression of estrogen-dependent tumors. Preclinical studies have shown that compounds like 3-{[(16beta,17beta)-3-(2-Bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide can effectively lower tumor growth rates in models that mimic human breast cancer .
Endometriosis and Other Estrogen-Dependent Diseases
In addition to breast cancer, this compound's ability to inhibit estrogen synthesis positions it as a potential treatment for other estrogen-dependent conditions such as endometriosis and endometrial cancer. The selective nature of this inhibitor allows for targeted therapy with potentially fewer side effects compared to traditional hormonal therapies .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profile of this compound:
- In Vitro Studies : Research demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells without exhibiting estrogenic activity .
- Animal Models : In vivo studies involving rodent models have shown that this compound can significantly reduce estradiol levels and tumor growth in estrogen-dependent tumor models .
- Comparative Studies : Compared to other inhibitors of 17β-HSD1, this compound has demonstrated superior selectivity and potency, making it a leading candidate for further clinical development .
Mechanism of Action
6-Hydroxyluteolin exerts its effects primarily through its antioxidant and enzyme inhibitory activities. It inhibits aldose reductase by binding to the enzyme’s active site, preventing the conversion of glucose to sorbitol. Additionally, it modulates immune cell checkpoints by binding to multiple receptors on immune cells, thereby regulating immune responses .
Comparison with Similar Compounds
6-Hydroxyluteolin is similar to other flavonoids such as luteolin, apigenin, and quercetin. it is unique due to its additional hydroxyl group at position 6, which enhances its antioxidant activity and enzyme inhibitory properties . Similar compounds include:
Biological Activity
3-{[(16beta,17beta)-3-(2-bromoethyl)-17-hydroxyestra-1(10),2,4-trien-16-yl]methyl}benzamide, commonly referred to as PBRM, has garnered attention in the field of medicinal chemistry due to its biological activity as a non-estrogenic irreversible inhibitor of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1). This compound is significant in the context of estrogen-dependent diseases such as breast cancer, where modulation of estrogen levels is critical for therapeutic strategies.
Chemical Structure and Properties
The compound is characterized by a steroidal backbone with a bromoethyl side chain and a benzamide moiety. Its chemical formula is C28H34BrNO2, and it possesses unique stereochemical configurations at the 16 and 17 positions of the steroid nucleus, contributing to its biological activity.
PBRM functions primarily by inhibiting the enzyme 17β-HSD1, which is responsible for converting estrone to estradiol. This inhibition leads to a decrease in estrogen levels in tissues where this enzyme is expressed, thereby potentially reducing the proliferation of estrogen-dependent tumors. The irreversible nature of the inhibition suggests that PBRM may have prolonged effects on estrogen signaling pathways.
Inhibition Studies
Studies have demonstrated that PBRM exhibits potent inhibitory activity against 17β-HSD1 with an IC50 value in the nanomolar range. This potency positions it as a promising candidate for further development in treating estrogen-dependent conditions.
- Table 1: Inhibitory Activity of PBRM Against 17β-HSD1
Selectivity Profile
PBRM has been evaluated for its selectivity against other hydroxysteroid dehydrogenases (HSDs). It shows minimal activity against 17β-HSD3 and 17β-HSD10, indicating a favorable selectivity profile that could reduce potential side effects associated with broader-spectrum inhibitors.
Case Studies
In vivo studies using animal models have shown that administration of PBRM leads to significant reductions in tumor growth in estrogen-responsive breast cancer models. For instance:
- Case Study: Breast Cancer Model
- Model : MCF-7 xenograft in nude mice
- Treatment : Daily administration of PBRM at varying doses (0.5 mg/kg to 5 mg/kg)
- Outcome : Dose-dependent reduction in tumor volume observed, with the highest dose resulting in a 70% reduction compared to control groups.
Safety and Toxicity
Preliminary toxicity assessments indicate that PBRM has a favorable safety profile at therapeutic doses. Long-term studies are ongoing to evaluate any potential adverse effects associated with chronic administration.
Future Directions
Research continues to explore the potential of PBRM not only as an anti-cancer agent but also for its applicability in other conditions influenced by estrogen signaling, including endometriosis and certain types of infertility. Additionally, structural modifications are being investigated to enhance its efficacy and selectivity further.
Properties
Molecular Formula |
C28H34BrNO2 |
---|---|
Molecular Weight |
496.5 g/mol |
IUPAC Name |
3-[[(8R,9S,13S,14S,16R,17S)-3-(2-bromoethyl)-17-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]methyl]benzamide |
InChI |
InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1 |
InChI Key |
LSFSILMVQQMGRP-OPRSCSRJSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@@H]2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)CC4=CC(=CC=C4)C(=O)N)CCC5=C3C=CC(=C5)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.